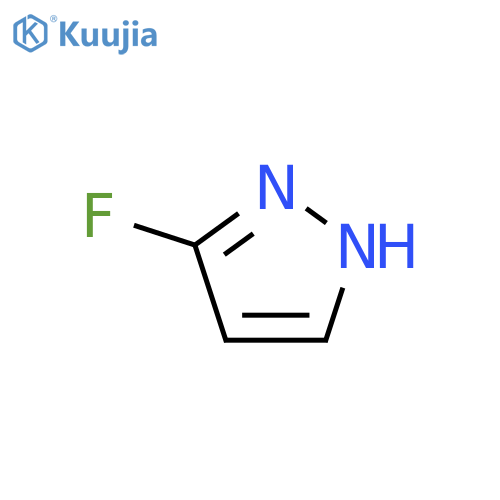

Cas no 14521-81-4 (3-Fluoro-1H-pyrazole)

3-Fluoro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-1H-pyrazole

- 5-Fluoro-1H-pyrazole

- 3-fluoro-1(2)H-pyrazole

- 3-Fluor-pyrazol

- AGN-PC-003K1K

- ANW-61941

- CTK8B9072

- QC-9215

- SureCN1935236

- SureCN2995193

- 1H-Pyrazole, 3-fluoro-

- fluoropyrazole

- 5-fluoropyrazole

- WNDHCIJGEKNYNF-UHFFFAOYSA-N

- STL556458

- BBL102654

- 7175AA

- SB11400

- SY072990

- P13416

- EN300-396000

- 73311-17-8

- AKOS024046860

- 14521-81-4

- AS-57810

- AKOS016004925

- AMY34850

- MFCD18205877

- CS-0035415

- DTXSID20567640

-

- MDL: MFCD18205877

- インチ: 1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)

- InChIKey: WNDHCIJGEKNYNF-UHFFFAOYSA-N

- SMILES: FC1=C([H])C([H])=NN1[H]

計算された属性

- 精确分子量: 86.02809

- 同位素质量: 86.02802627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 6

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7

- XLogP3: 0.6

じっけんとくせい

- PSA: 28.68

3-Fluoro-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396000-1.0g |

3-fluoro-1H-pyrazole |

14521-81-4 | 95% | 1g |

$842.0 | 2023-05-29 | |

| Enamine | EN300-396000-2.5g |

3-fluoro-1H-pyrazole |

14521-81-4 | 95% | 2.5g |

$1650.0 | 2023-05-29 | |

| eNovation Chemicals LLC | Y1131359-50mg |

5-Fluoro-1H-pyrazole |

14521-81-4 | 95% | 50mg |

$185 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1131360-50mg |

3-Fluoro-1H-pyrazole |

14521-81-4 | 95% | 50mg |

$185 | 2024-07-28 | |

| abcr | AB469336-250 mg |

3-Fluoro-1H-pyrazole, min. 95%; . |

14521-81-4 | 250mg |

€476.70 | 2023-04-21 | ||

| eNovation Chemicals LLC | Y1131360-1g |

3-Fluoro-1H-pyrazole |

14521-81-4 | 95% | 1g |

$890 | 2024-07-28 | |

| Enamine | EN300-396000-10.0g |

3-fluoro-1H-pyrazole |

14521-81-4 | 95% | 10g |

$3622.0 | 2023-05-29 | |

| ChemScence | CS-0035415-100mg |

3-Fluoro-1H-pyrazole |

14521-81-4 | 98.76% | 100mg |

$115.0 | 2022-04-27 | |

| eNovation Chemicals LLC | Y1208498-500MG |

3-fluoro-1H-pyrazole |

14521-81-4 | 97% | 500mg |

$255 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU540-50mg |

3-Fluoro-1H-pyrazole |

14521-81-4 | 98+% | 50mg |

428.0CNY | 2021-07-14 |

3-Fluoro-1H-pyrazole 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

3-Fluoro-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 3-Fluoro-1H-pyrazole (CAS: 14521-81-4) in Chemical Biology and Pharmaceutical Research

The compound 3-Fluoro-1H-pyrazole (CAS: 14521-81-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its ability to serve as a key building block in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing the pharmacokinetic properties of lead compounds.

One of the most notable advancements in the study of 3-Fluoro-1H-pyrazole is its incorporation into novel kinase inhibitors. Researchers have demonstrated that the fluorine substitution at the 3-position significantly improves the binding affinity and selectivity of these inhibitors toward specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyrazole-based inhibitors targeting EGFR mutations, where 3-Fluoro-1H-pyrazole derivatives exhibited superior inhibitory activity compared to their non-fluorinated counterparts. The study also revealed that the fluorine atom plays a critical role in stabilizing the inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions.

In addition to its applications in kinase inhibition, 3-Fluoro-1H-pyrazole has been explored as a precursor for the synthesis of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters described the design and evaluation of fluoro-pyrazole derivatives against multidrug-resistant bacterial strains. The results indicated that these compounds exhibit potent antibacterial activity, particularly against Gram-positive pathogens, with minimal cytotoxicity toward mammalian cells. The researchers attributed this selectivity to the unique electronic and steric properties imparted by the fluorine atom, which enhances membrane permeability and target engagement.

Another emerging area of research involves the use of 3-Fluoro-1H-pyrazole in the development of anti-inflammatory drugs. A 2024 study in the European Journal of Medicinal Chemistry investigated the anti-inflammatory effects of fluoro-pyrazole derivatives in murine models of acute inflammation. The findings demonstrated that these compounds effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. The study further suggested that the fluorine substitution enhances the metabolic stability of the compounds, leading to prolonged in vivo efficacy.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Fluoro-1H-pyrazole derivatives. Recent efforts have focused on improving synthetic methodologies to achieve higher yields and purity. For example, a 2023 publication in Organic Process Research & Development outlined a scalable and environmentally friendly route for the synthesis of 3-Fluoro-1H-pyrazole using continuous flow chemistry. This approach not only reduces the generation of hazardous waste but also enhances the reproducibility and efficiency of the synthesis.

In conclusion, 3-Fluoro-1H-pyrazole (CAS: 14521-81-4) continues to be a valuable scaffold in chemical biology and pharmaceutical research, with recent studies underscoring its potential in drug discovery. Its unique physicochemical properties, combined with its versatility in medicinal chemistry, make it a promising candidate for the development of next-generation therapeutics. Future research is expected to further explore its applications in targeted therapy and combination treatments, addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

14521-81-4 (3-Fluoro-1H-pyrazole) Related Products

- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 1315059-86-9(2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol)

- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)

- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)

- 3010-81-9(Tris(4-methoxyphenyl)methanol)

- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)